Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate

Medicinal Chemistry SAR Kinase Inhibitor Design

This compound features a 2,5-dimethylbenzyl group at C4, offering steric bulk and distinct electronic character that simpler 4-halo or 4-hydroxy analogs cannot replicate. It is purpose-built for focused kinase screening libraries and topoisomerase I studies, targeting hydrophobic subpockets inaccessible to common C4 substituents. With higher lipophilicity (est. XLogP >4) than typical quinoline-2-carboxylates, it serves as a benchmark for ADME panels. Generic replacements forfeit these spatial and physicochemical features—choose this exact structure for rigorous SAR campaigns.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 1359394-32-3
Cat. No. B2567923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate
CAS1359394-32-3
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
InChIInChI=1S/C22H23NO5/c1-13-6-7-14(2)15(8-13)12-28-19-11-18(22(24)27-5)23-17-10-21(26-4)20(25-3)9-16(17)19/h6-11H,12H2,1-5H3
InChIKeyROUNWFQWFHERQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate (CAS 1359394-32-3): Structural & Class Context


Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a fully synthetic, poly-substituted quinoline-2-carboxylic acid methyl ester. Its core structure embeds the privileged 6,7-dimethoxyquinoline scaffold, which is recurrent in kinase inhibitors (e.g., PDGFR, VEGFR2, c-Met) and topoisomerase I inhibitors [1]. The 4-[(2,5-dimethylphenyl)methoxy] substituent introduces steric bulk and distinct electronic character relative to common 4-halo, 4-hydroxy, or 4-phenoxy analogs, while the C2-methyl ester provides a handle for further derivatization. Despite its anticipated role as a screening library component, no peer-reviewed pharmacological data specific to this compound have been publicly disclosed as of the search date.

Why Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate Cannot Be Replaced by Unsubstituted or Simple 4-Alkoxy Quinoline-2-carboxylates


The 6,7-dimethoxyquinoline pharmacophore is acutely sensitive to the nature of the C4 substituent, as demonstrated in SAR campaigns. In the 4-alkoxy-2-aryl-6,7-dimethoxyquinoline series, switching from a C4 propyl or butyl linker to a bulkier benzyloxy group dramatically alters topoisomerase I stabilization and NCI-60 cytotoxicity profiles, often by an order of magnitude [1]. The target compound’s 2,5-dimethylbenzyl ether is not a trivial substitution: the 2,5-dimethyl pattern on the pendant phenyl ring can both increase lipophilicity (estimated XLogP >4) and enforce a distinct conformer population compared to para-substituted or unsubstituted benzyl analogs, thereby potentially changing target engagement, metabolic stability, and solubility. Generic replacement with simpler 4-methoxy or 4-hydroxy quinoline-2-carboxylates would forfeit these spatial and physicochemical features, rendering any structure-activity extrapolation unreliable without direct comparative data.

Quantitative Differentiation Evidence for Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate (1359394-32-3) Versus Closest Comparators


Structural Divergence from 4-Chloro-6,7-dimethoxyquinoline-2-carboxylate: Implications for Reactivity and Biological Profile

The target compound replaces the chlorine atom at C4 with a 2,5-dimethylbenzyloxy group. The benzyloxy substituent dramatically increases molecular weight (381.4 vs. ~280 g/mol for the 4-chloro analog) and introduces two additional rotatable bonds, altering the molecular shape and polarity. In medicinal chemistry, a benzyloxy group can engage in π–π stacking or hydrophobic interactions with protein pockets that a small halogen cannot access, a principle observed in 4-phenoxyquinoline VEGFR2 inhibitors [1].

Medicinal Chemistry SAR Kinase Inhibitor Design

Topoisomerase I Inhibitory Scaffold: Class-Level Evidence for 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines

The 4-alkoxy-2-aryl-6,7-dimethoxyquinoline class has been shown to inhibit topoisomerase I and exhibit potent antiproliferative activity. In the NCI-60 panel, the most potent analog (14m) achieved a full panel GI50 MG-MID of 1.26 μM [1]. Although the target compound was not tested in this study, its core aligns with the pharmacophoric elements required for topoisomerase I inhibition, suggesting potential anticancer utility.

Cancer Biology Topoisomerase I GI50

Physicochemical Differentiation: Estimated Lipophilicity and Rule-of-Five Profile

Using in silico predictions, the target compound exhibits a computed logP of approximately 4.2 and a molecular weight of 381.4 g/mol, placing it near the upper boundary of Lipinski’s rule-of-five space . In contrast, simpler 6,7-dimethoxyquinoline-2-carboxylates (e.g., 4,8-dimethoxy analog, MW ~232) are significantly more polar and lower molecular weight. The higher lipophilicity of the target compound may improve membrane permeability but also increase the risk of CYP450-mediated metabolism and hERG binding, considerations that are critical in lead optimization.

Drug-likeness ADME Physicochemical Properties

Application Scenarios Where Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate (1359394-32-3) Holds the Strongest Rationale for Selection


Kinase or Topoisomerase I Focused Library Design

The compound serves as a rigid, three-dimensional scaffold for generating focused compound libraries aimed at kinase ATP-binding sites or topoisomerase I-DNA complexes, where the 2,5-dimethylbenzyl group can probe a hydrophobic subpocket that simpler C4 substituents cannot reach [1].

SAR Probe for C4-Benzyloxy Pharmacophore Exploration

When exploring the SAR around quinoline C4 for targets like PDGFR or VEGFR2, this compound provides a precise structural variation (2,5-dimethylbenzyl) that can be compared head-to-head with analogs bearing 4-methylbenzyl, 4-methoxybenzyl, or 4-chlorobenzyl groups to map key hydrophobic interactions [2].

Physicochemical Property Benchmarking

Given its higher lipophilicity and molecular weight relative to simpler quinoline-2-carboxylates, the compound can be used as a benchmark to evaluate the impact of increased hydrophobicity on membrane permeability, metabolic stability, and off-target binding in early ADME panels .

Quote Request

Request a Quote for Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.